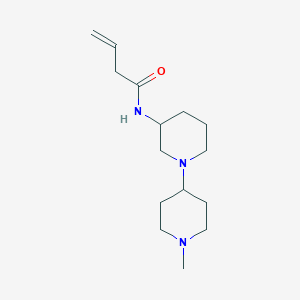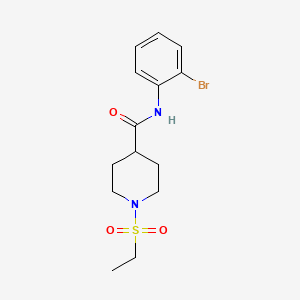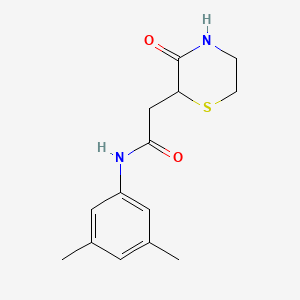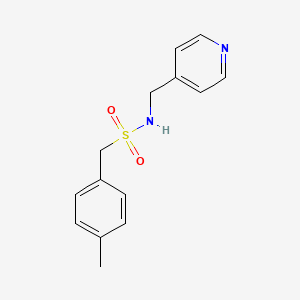
1-(4-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide
Descripción general
Descripción
1-(4-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound was discovered and developed by Janssen Research & Development, LLC, a pharmaceutical company that focuses on the discovery and development of innovative therapies for various diseases.
Mecanismo De Acción
1-(4-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide targets a protein known as bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. By inhibiting BRD4, this compound can disrupt the expression of genes that are critical for cancer cell survival and proliferation, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide is its specificity for BRD4, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of 1-(4-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide. One potential application is in combination therapy with other anti-cancer agents, which may enhance its anti-tumor effects and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BRD4, which may have even greater anti-tumor activity and fewer off-target effects. Finally, this compound may also have potential applications in the treatment of inflammatory diseases, although further research is needed to explore this possibility.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-2-4-14(5-3-12)11-19(17,18)16-10-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJOOQXFCEFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4427966.png)


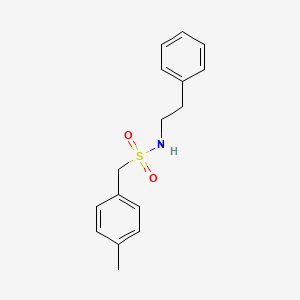
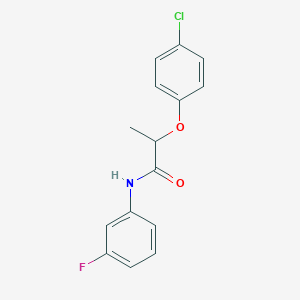
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B4428008.png)
![2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4428016.png)
![1-[(3-methylbenzyl)sulfonyl]pyrrolidine](/img/structure/B4428029.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428034.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428054.png)

